molecular formula C10H7Cl2N3O2 B4653349 5-amino-2-(2,4-dichlorophenyl)-1,3-oxazole-4-carboxamide

5-amino-2-(2,4-dichlorophenyl)-1,3-oxazole-4-carboxamide

Cat. No. B4653349
M. Wt: 272.08 g/mol
InChI Key: GUTVEXINVLLCCL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-amino-2-(2,4-dichlorophenyl)-1,3-oxazole-4-carboxamide is a synthetic compound that belongs to the oxazole class of organic compounds. It has been extensively studied for its potential applications in scientific research, particularly in the field of pharmacology.

Mechanism of Action

The mechanism of action of 5-amino-2-(2,4-dichlorophenyl)-1,3-oxazole-4-carboxamide is not yet fully understood. However, it is believed to work by inhibiting the activity of certain enzymes and proteins involved in the development and progression of diseases.
Biochemical and Physiological Effects:
Studies have shown that 5-amino-2-(2,4-dichlorophenyl)-1,3-oxazole-4-carboxamide can have various biochemical and physiological effects on the body. It has been found to have anti-inflammatory, anti-cancer, and neuroprotective properties.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 5-amino-2-(2,4-dichlorophenyl)-1,3-oxazole-4-carboxamide in lab experiments is its high potency and specificity. It can be used at low concentrations to achieve significant effects. However, one of the limitations is that it can be toxic to cells at high concentrations, which can affect the reliability of the results.

Future Directions

There are several future directions for the research and development of 5-amino-2-(2,4-dichlorophenyl)-1,3-oxazole-4-carboxamide. One potential area of research is to investigate its potential application in the treatment of neurological disorders, such as Alzheimer's disease and Parkinson's disease. Another area of research is to explore its potential use in combination with other drugs to enhance its therapeutic effects. Additionally, further studies are needed to fully understand its mechanism of action and potential side effects.

Scientific Research Applications

5-amino-2-(2,4-dichlorophenyl)-1,3-oxazole-4-carboxamide has been widely used in scientific research, particularly in the field of pharmacology. It has been evaluated for its potential application in the treatment of various diseases, including cancer, inflammation, and neurological disorders.

properties

IUPAC Name

5-amino-2-(2,4-dichlorophenyl)-1,3-oxazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7Cl2N3O2/c11-4-1-2-5(6(12)3-4)10-15-7(8(13)16)9(14)17-10/h1-3H,14H2,(H2,13,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GUTVEXINVLLCCL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1Cl)Cl)C2=NC(=C(O2)N)C(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7Cl2N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

272.08 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Amino-2-(2,4-dichlorophenyl)-1,3-oxazole-4-carboxamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
5-amino-2-(2,4-dichlorophenyl)-1,3-oxazole-4-carboxamide
Reactant of Route 2
Reactant of Route 2
5-amino-2-(2,4-dichlorophenyl)-1,3-oxazole-4-carboxamide
Reactant of Route 3
Reactant of Route 3
5-amino-2-(2,4-dichlorophenyl)-1,3-oxazole-4-carboxamide
Reactant of Route 4
5-amino-2-(2,4-dichlorophenyl)-1,3-oxazole-4-carboxamide
Reactant of Route 5
Reactant of Route 5
5-amino-2-(2,4-dichlorophenyl)-1,3-oxazole-4-carboxamide
Reactant of Route 6
Reactant of Route 6
5-amino-2-(2,4-dichlorophenyl)-1,3-oxazole-4-carboxamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.